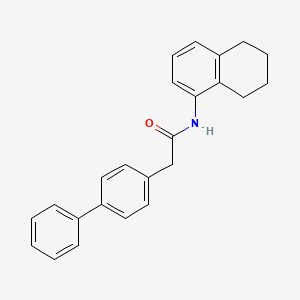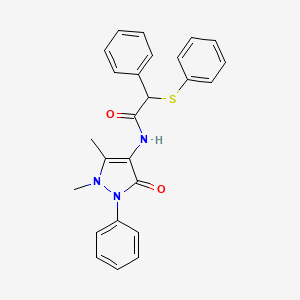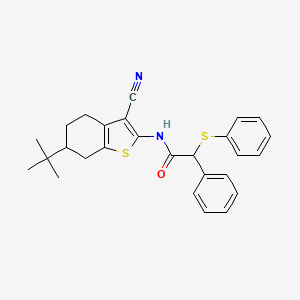
2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, also known as BNTA, is an organic compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. BNTA belongs to the class of compounds known as selective androgen receptor modulators (SARMs) and has been shown to have a high affinity for the androgen receptor (AR).
Mécanisme D'action
2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide acts as a selective androgen receptor modulator (SARM) by binding to the androgen receptor (AR) with high affinity and selectivity. This results in the activation of the AR and subsequent gene expression, leading to anabolic effects on skeletal muscle and bone tissue.
Biochemical and Physiological Effects:
2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anabolic effects on skeletal muscle and bone tissue, leading to increased muscle mass and bone density. Additionally, 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anti-cancer properties by inhibiting the growth of androgen-sensitive prostate cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its high affinity and selectivity for the androgen receptor, which allows for specific targeting of AR-mediated pathways. However, one of the limitations of using 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in lab experiments is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for the research and development of 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide. One potential direction is the optimization of its pharmacokinetic properties to improve its solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide and its potential applications in the treatment of various diseases. Finally, the development of more potent and selective SARMs, including 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide, could lead to the development of new and improved therapies for muscle wasting, osteoporosis, and cancer cachexia.
Méthodes De Synthèse
The synthesis of 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide involves the condensation of 4-biphenylcarboxylic acid with 5,6,7,8-tetrahydro-1-naphthalenol in the presence of thionyl chloride to form the corresponding acid chloride. This is then reacted with N,N-dimethylacetamide to yield 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide in good yield and purity.
Applications De Recherche Scientifique
2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been extensively studied for its potential therapeutic applications in the treatment of various diseases such as muscle wasting, osteoporosis, and cancer cachexia. 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anabolic effects on skeletal muscle and bone tissue, leading to increased muscle mass and bone density. Additionally, 2-(4-biphenylyl)-N-(5,6,7,8-tetrahydro-1-naphthalenyl)acetamide has been shown to have anti-cancer properties by inhibiting the growth of androgen-sensitive prostate cancer cells.
Propriétés
IUPAC Name |
2-(4-phenylphenyl)-N-(5,6,7,8-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23NO/c26-24(25-23-12-6-10-21-9-4-5-11-22(21)23)17-18-13-15-20(16-14-18)19-7-2-1-3-8-19/h1-3,6-8,10,12-16H,4-5,9,11,17H2,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASGWBVPCABZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C=CC=C2NC(=O)CC3=CC=C(C=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-(4-fluorophenyl)-N~2~-(phenylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B5137380.png)
![2-amino-4-[3-(4-chlorophenoxy)phenyl]-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B5137395.png)
![[4-benzyl-1-(1-naphthylmethyl)-4-piperidinyl]methanol](/img/structure/B5137398.png)
![1-[6-hydroxy-3,6-dimethyl-4-(3-nitrophenyl)-4,5,6,7-tetrahydro-3aH-indazol-5-yl]ethanone](/img/structure/B5137418.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-(2-methylbenzyl)benzamide](/img/structure/B5137420.png)
![N-ethyl-N-[(1'-methyl-1,4'-bipiperidin-4-yl)methyl]-5-[(methylthio)methyl]-2-furamide](/img/structure/B5137427.png)
![5-{5-chloro-2-[2-(2-methoxyphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5137432.png)
![N-1,3-benzothiazol-2-yl-2-{[5-benzyl-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5137436.png)
![1-{2-[3-(2,3-dimethylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-tetrazole](/img/structure/B5137444.png)
![2,2'-{1,4-phenylenebis[oxy(1,3-dioxo-1,3-dihydro-2H-isoindole-5,2-diyl)]}dibenzoic acid](/img/structure/B5137453.png)
![5-{[(2-methoxy-4-nitrophenyl)amino]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5137464.png)

